molecular formula C8H8N2O2S2 B076787 methyl N-(4-nitrophenyl)carbamodithioate CAS No. 13037-40-6

methyl N-(4-nitrophenyl)carbamodithioate

Cat. No.: B076787
CAS No.: 13037-40-6
M. Wt: 228.3 g/mol
InChI Key: ITQUKCFFGTUWNZ-UHFFFAOYSA-N
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Description

Methyl N-(4-nitrophenyl)carbamodithioate is a carbamodithioate derivative characterized by a nitro-substituted phenyl group attached to a dithiocarbamate backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as 1,3,4-thiadiazoles. For example, it reacts with pyrazol-4-yl ethanone derivatives to form hydrazine intermediates, which are further cyclized into antimicrobial agents . The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity and biological activity. Synthesized derivatives of this compound have demonstrated notable antimicrobial efficacy against pathogens like E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others in activity assays .

Properties

IUPAC Name

methyl N-(4-nitrophenyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-14-8(13)9-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQUKCFFGTUWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156489
Record name Carbanilic acid, dithio-p-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-40-6
Record name Carbanilic acid, dithio-p-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilic acid, dithio-p-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Sodium Acetyl(4-methoxyphenyl)carbamodithioate

  • Structure: Contains a methoxy group (-OCH₃) at the phenyl para position instead of nitro (-NO₂).
  • Synthesis : Prepared via acylation of sodium dithiocarbamates with acid chlorides (e.g., benzoic or 4-nitrobenzoic chlorides) in chloroform .

Methyl N-methyl-N-(4-methylphenyl)carbamodithioate

  • Structure : Features dual methyl groups on the nitrogen and phenyl ring.
  • Synthesis: Not explicitly detailed in evidence, but safety data indicate industrial use .
  • Properties: Methyl groups enhance hydrophobicity and may improve stability. However, the absence of strong electron-withdrawing groups likely reduces reactivity in cyclization reactions compared to nitro analogs. No bioactivity data are available .

Dithiocarbamate-Substituted Benzothiazole Derivatives

  • Structure : Incorporate a benzothiazole ring linked to dithiocarbamates (e.g., compound 4a: (Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate).
  • Synthesis : Achieved via coupling of chlorinated intermediates with amines and carbon disulfide, yielding derivatives with 72–86% efficiency .
  • Structural divergence from nitro-phenyl derivatives may alter target specificity .

Substituent Effects on Reactivity and Bioactivity

Compound Substituent(s) Electronic Effect Key Reactivity/Bioactivity
Methyl N-(4-nitrophenyl)carbamodithioate -NO₂ (para) Strong electron-withdrawing High antimicrobial activity; facilitates cyclization into thiadiazoles
Sodium acetyl(4-methoxyphenyl)carbamodithioate -OCH₃ (para) Electron-donating Moderate reactivity in thioanhydride synthesis; fungicidal/bactericidal activity
Methyl N-methyl-N-(4-methylphenyl)carbamodithioate -CH₃ (N and phenyl) Electron-donating Industrial applications; stability but unconfirmed bioactivity
Benzothiazole derivatives Benzothiazole + dithiocarbamate Mixed effects High synthetic yields (72–86%); structural complexity may enhance target binding

Key Research Findings and Implications

  • Nitro-Substituted Derivatives : The para-nitro group in this compound enhances electrophilicity, enabling efficient cyclization into bioactive thiadiazoles. This contrasts with methoxy- or methyl-substituted analogs, which exhibit reduced reactivity .
  • Antimicrobial Performance : Derivatives of this compound show superior antimicrobial activity compared to other carbamodithioates, likely due to nitro-group-mediated interactions with microbial enzymes .
  • Safety Considerations : Nitro-substituted compounds pose higher toxicity risks, necessitating stringent handling protocols compared to methylated analogs .

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